1-(2,6-Dichlorophenyl)-1h-pyrazole

描述

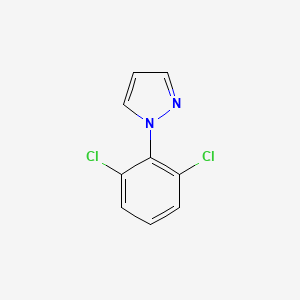

1-(2,6-Dichlorophenyl)-1h-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)-1h-pyrazole typically involves the reaction of 2,6-dichlorobenzoyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

1-(2,6-Dichlorophenyl)-1h-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of 1-(2,6-dichlorophenyl)-1h-pyrazoline.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Research has demonstrated that pyrazoline derivatives, including 1-(2,6-Dichlorophenyl)-1H-pyrazole, exhibit significant antimicrobial properties. These compounds have been shown to possess antibacterial and antifungal activities against various pathogens.

- Antibacterial Activity : A study indicated that pyrazoline derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds with a similar structure demonstrated inhibition zones comparable to standard antibiotics like Gentamicin .

- Antifungal Activity : The compound also exhibited antifungal properties, with some derivatives showing enhanced activity against fungi such as Aspergillus niger and Penicillium crustosum, outperforming traditional antifungal agents .

Anti-inflammatory and Analgesic Effects

Pyrazoline derivatives have been investigated for their anti-inflammatory and analgesic effects. In various studies, these compounds have shown the ability to reduce inflammation and pain in animal models, suggesting potential therapeutic uses in treating conditions like arthritis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including those from breast, lung, and prostate cancers. For example, certain derivatives have shown selective cytotoxicity against leukemia cell lines with GI50 values indicating potent activity .

Coordination Complexes

The compound has been utilized in the synthesis of coordination complexes that demonstrate bio-inorganic properties. These complexes have shown promising results as antibiotic agents with competitive antifungal activity compared to established standards like cycloheximide .

Stille Coupling Reactions

In synthetic organic chemistry, this compound serves as a reagent in palladium-catalyzed Stille coupling reactions. This application is crucial for forming carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules.

Case Study on Anticancer Activity

A detailed study evaluated the anticancer effects of various pyrazoline derivatives on human cancer cell lines. The results revealed that specific derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. The study provided insights into the mechanisms of action and potential pathways involved in the anticancer effects of these compounds.

| Compound | Cell Line Tested | GI50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | CCRF-CEM (Leukemia) | 2.23 | Induction of apoptosis |

| Compound B | RPMI-8226 (Leukemia) | 2.76 | Cell cycle arrest |

Case Study on Antimicrobial Properties

Another case study focused on the antimicrobial efficacy of this compound derivatives against a panel of bacterial strains. The study highlighted the structure-activity relationship (SAR) that influenced antibacterial potency.

| Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative C | E. coli | 16.1 |

| Derivative D | S. aureus | 18.3 |

作用机制

The mechanism of action of 1-(2,6-Dichlorophenyl)-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain .

相似化合物的比较

Similar Compounds

- 1-(2,6-Dichlorophenyl)-2-indolinone

- Diclofenac

- 2,6-Dichlorophenylhydrazine

Uniqueness

1-(2,6-Dichlorophenyl)-1h-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a unique combination of reactivity and biological activity, making it a valuable molecule for various applications .

生物活性

1-(2,6-Dichlorophenyl)-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been studied for its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. A study highlighted that various synthesized pyrazoles showed effective antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Specifically, compounds with electron-withdrawing groups like chlorine demonstrated enhanced activity due to their ability to disrupt bacterial cell membranes .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| This compound | S. aureus | 20 |

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was tested against carrageenan-induced paw edema in rats, showing comparable efficacy to standard anti-inflammatory drugs like indomethacin .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 76 | 86 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. A recent study identified that certain pyrazoles exhibited cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. Notably, compounds with halogen substitutions showed increased potency against cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.5 |

| A549 (Lung) | 4.8 |

Case Study 1: Optimization of Pyrazole Derivatives

In a study aimed at optimizing pyrazole derivatives for treating Trypanosoma cruzi, several analogs were synthesized based on the structure of this compound. These compounds were screened for their inhibitory activity against cysteine proteases essential for the parasite's survival. The most promising candidates exhibited IC50 values in the low micromolar range, indicating strong potential for further development .

Case Study 2: Synthesis and Evaluation of New Pyrazoles

Another significant study focused on synthesizing novel pyrazoles with enhanced biological activity through structural modifications. The introduction of different substituents on the pyrazole ring led to compounds with improved antimicrobial and anti-inflammatory properties. For instance, a derivative with an additional methoxy group showed a marked increase in both antibacterial and anti-inflammatory activities compared to the parent compound .

属性

IUPAC Name |

1-(2,6-dichlorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWDZQBZQFCRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290850 | |

| Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-72-6 | |

| Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。